![molecular formula C5H4F2N4O B2466810 3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole CAS No. 2044901-53-1](/img/structure/B2466810.png)
3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves introducing the azidomethyl and difluoromethyl moieties onto the oxazole ring. Several synthetic routes have been explored, including metal-catalyzed processes and radical-based methods . For instance, Difluoromethyl azide (CHF₂N₃) dissolved in DME (dimethoxyethane) serves as a convenient source of the difluoromethyl group . The exact synthetic pathway may vary depending on the desired regioisomer and functional group compatibility.
Scientific Research Applications
Synthesis and Chemical Reactivity
- A three-step protocol was developed for producing azido oxazoles, showing the potential of 3-(azidomethyl)-5-(difluoromethyl)-1,2-oxazole in continuous-flow processes. This method demonstrates the reactivity of these compounds in nucleophilic displacement reactions, highlighting their versatility as building blocks in chemical synthesis (Rossa et al., 2018).
Catalysis and Coordination Chemistry
- Oxazoles, including derivatives like 3-(azidomethyl)-5-(difluoromethyl)-1,2-oxazole, are utilized in transition metal-catalyzed asymmetric organic syntheses. Their structural characteristics enable versatile ligand design and modulation of chiral centers, crucial for coordination chemistry applications (Gómez et al., 1999).
Therapeutic Potential and Bioactivity
- Oxazole derivatives exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. This suggests potential medical and pharmaceutical applications for 3-(azidomethyl)-5-(difluoromethyl)-1,2-oxazole (Joshi et al., 2017).
Material Science Applications
- Oxazole compounds, including 3-(azidomethyl)-5-(difluoromethyl)-1,2-oxazole, are used in various applications ranging from organic light-emitting diodes to nonlinear optical materials. Their unique structural and electro-optical properties make them suitable for these advanced applications (Irfan et al., 2018).
Mechanism of Action
Target of Action
Azido groups and difluoromethyl groups are known to interact with various biological targets
Mode of Action
Compounds containing azido groups have been used in dna sequencing by synthesis (sbs), where the azido group serves as a label for sbs . The azido group has an intense, narrow, and unique Raman shift, which can be monitored to determine the DNA sequence . Difluoromethyl groups, on the other hand, are important in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .
Biochemical Pathways
The azido group has been used in dna sequencing, suggesting that it may interact with the dna synthesis pathway . Difluoromethylation is also known to be important in functionalizing diverse fluorine-containing heterocycles .
Result of Action
The use of azido groups in dna sequencing suggests that this compound may have an effect on dna synthesis .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
3-(azidomethyl)-5-(difluoromethyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N4O/c6-5(7)4-1-3(10-12-4)2-9-11-8/h1,5H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEFHSMVPWJENU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CN=[N+]=[N-])C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole |
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